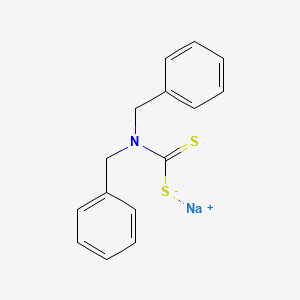

Dibenzyldithiocarbamate de sodium

Vue d'ensemble

Description

Sodium dibenzyldithiocarbamate, with the chemical formula C14H14NNaS2, is an organic sulfur compoundThis compound is characterized by its yellow or tan crystalline solid appearance and its solubility in water, alcohols, and organic solvents .

Applications De Recherche Scientifique

Industrial Applications

1.1. Vulcanization Accelerator

One of the primary industrial applications of sodium dibenzyldithiocarbamate is as a vulcanization accelerator in rubber production. Research has shown that NaDBC enhances the efficiency and rate of sulfur vulcanization when used alongside other accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and 1,3-diphenylguanidine (DPG). The use of NaDBC allows for a reduction in the amount of zinc oxide (ZnO) required in formulations, achieving up to a 40% reduction without compromising the mechanical properties of the vulcanizates . This not only improves the strength and durability of rubber products but also contributes to more sustainable manufacturing practices by minimizing the use of hazardous materials.

1.2. Metal Ion Extraction

Sodium dibenzyldithiocarbamate is employed as a reagent for metal ion extraction in analytical chemistry. Its chelating properties enable it to form stable complexes with various metal ions, facilitating their extraction from environmental samples. This capability is particularly useful for monitoring trace metals in water and soil samples, enhancing the sensitivity and selectivity of analytical methods . The compound's effectiveness in forming complexes with transition metals makes it an invaluable tool in environmental analysis.

Environmental Applications

2.1. Environmental Monitoring

NaDBC has been utilized in environmental monitoring due to its ability to chelate heavy metals. By forming complexes with metals such as lead, cadmium, and mercury, it aids in their detection and quantification in contaminated sites . This application is crucial for assessing environmental health and developing remediation strategies.

Table 1: Chelation Properties of Sodium Dibenzyl Dithiocarbamate

| Metal Ion | Chelation Stability | Application |

|---|---|---|

| Lead | High | Water treatment |

| Cadmium | Moderate | Soil remediation |

| Mercury | High | Environmental monitoring |

Medical Applications

3.1. Antimicrobial Properties

Sodium dibenzyldithiocarbamate exhibits significant antimicrobial activity, making it a candidate for use in agricultural fungicides and pesticides. Its mechanism involves disrupting cellular processes in fungi, thereby preventing their growth.

3.2. Disease Treatment

Recent studies have explored the potential of dithiocarbamate compounds, including NaDBC, in treating various diseases due to their ability to inhibit specific enzymes or pathways:

- Cancer Treatment: Dithiocarbamates have shown promise as inhibitors of carbonic anhydrase, which is relevant in cancer therapy due to its role in tumor metabolism .

- Neurodegenerative Diseases: Compounds like pyrrolidine dithiocarbamate have been studied for their neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer’s disease .

Table 2: Medical Applications of Dithiocarbamates

| Disease/Condition | Compound Used | Mechanism of Action |

|---|---|---|

| Cancer | Various dithiocarbamates | Inhibition of carbonic anhydrase |

| Alzheimer’s Disease | Pyrrolidine dithiocarbamate | Neuroprotection through enzyme inhibition |

| Fungal Infections | Sodium dibenzyldithiocarbamate | Disruption of fungal cell processes |

Case Studies

Case Study 1: Vulcanization Efficiency Improvement

A study demonstrated that incorporating sodium dibenzyldithiocarbamate into styrene-butadiene elastomer (SBR) formulations significantly reduced vulcanization time while enhancing tensile strength compared to traditional methods using higher amounts of CBS or DPG . This advancement not only optimizes production efficiency but also improves the quality of rubber products.

Case Study 2: Environmental Metal Detection

In another investigation, sodium dibenzyldithiocarbamate was used effectively to extract heavy metals from contaminated water samples. The study highlighted its ability to improve detection limits for lead and cadmium, showcasing its importance in environmental monitoring frameworks .

Analyse Biochimique

Biochemical Properties

Sodium dibenzyldithiocarbamate interacts with various biomolecules. For instance, it has been used in the synthesis of zinc and nickel dithiocarbamate complexes . These complexes are of immense interest due to their diverse structural properties and extensive application in various areas, especially in biomedical fields .

Cellular Effects

For example, they have been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dithiocarbamates, a group to which Sodium dibenzyldithiocarbamate belongs, are known to form complex structures due to the low bite angle of the –CSS group, hence, their ability to interact with almost all metals in the periodic table .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of Sodium dibenzyldithiocarbamate in animal models. It’s crucial to note that the effects of such compounds can vary significantly with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

Dithiocarbamates are known to be involved in various metabolic pathways, influencing metabolic flux or metabolite levels .

Subcellular Localization

It’s crucial to note that the subcellular localization of such compounds can significantly impact their activity or function .

Méthodes De Préparation

Sodium dibenzyldithiocarbamate can be synthesized through the reaction of benzyl benzoate and sodium thiocarbamate under alkaline conditions. The specific operation process involves the following steps :

Reactants: Benzyl benzoate and sodium thiocarbamate.

Conditions: Alkaline environment.

Procedure: The reactants are mixed and allowed to react under controlled temperature and pH conditions to form the desired product.

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction is typically carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Sodium dibenzyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group acts as a nucleophile.

Complex Formation: Sodium dibenzyldithiocarbamate can form stable complexes with transition metals, which are useful in various applications.

Common reagents used in these reactions include iodine for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of sodium dibenzyldithiocarbamate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets and pathways. For example, in biological systems, it can inhibit enzymes by binding to metal cofactors, thereby disrupting their activity . In industrial applications, its ability to form complexes with metals enhances the stability and performance of materials.

Comparaison Avec Des Composés Similaires

Sodium dibenzyldithiocarbamate can be compared with other dithiocarbamate compounds such as:

Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of benzyl groups.

Zinc dibenzyldithiocarbamate: A zinc salt of dibenzyldithiocarbamate, used primarily in the rubber industry as a vulcanization accelerator.

The uniqueness of sodium dibenzyldithiocarbamate lies in its specific applications and the stability of the complexes it forms with transition metals, making it particularly useful in catalysis and material science.

Propriétés

Numéro CAS |

55310-46-8 |

|---|---|

Formule moléculaire |

C15H15NNaS2 |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

sodium;N,N-dibenzylcarbamodithioate |

InChI |

InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18); |

Clé InChI |

YKVABMCSVUSETE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S.[Na] |

Key on ui other cas no. |

55310-46-8 |

Pictogrammes |

Irritant |

Numéros CAS associés |

99-22-9 (Parent) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.